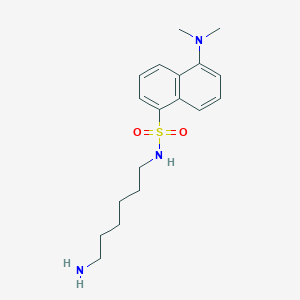
N-(6-aminohexyl)-5-dimethylaminonaphthalene-1-sulfonamide
Cat. No. B1215317
Key on ui cas rn:
34995-01-2
M. Wt: 349.5 g/mol
InChI Key: MDDJCYLRROTRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05138039
Procedure details


Hexamethylenediamine (5.39 g, 45.9 mmol) was combined with dimethylformamide (15 ml), and a solution of dansyl chloride (2.40 g, 8.7 mmol) in dimethylformamide (10 ml) was dropwise added thereto, followed by stirring at room temperature for 4 hours. Insoluble materials were removed by filtration, and the filtrate was stirred at room temperature overnight. After concentration, water and ethyl acetate were added to thereto, and 1 N hydrochloric acid was added thereto to adjust the aqueous layer to pH 4. The aqueous layer was washed with ethyl acetate three times, adjusted to pH 11 with potassium carbonate and extracted with ethyl acetate twice. The extracts were collected, washed with water three times, dried over anhydrous sodium sulfate and concentrated to give Compound (4) (1.04 g) as an oil. Yield, 34%.



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].[S:9](Cl)([C:12]1[C:24]2[CH:23]=[CH:22][CH:21]=[C:17]([N:18]([CH3:20])[CH3:19])[C:16]=2[CH:15]=[CH:14][CH:13]=1)(=[O:11])=[O:10]>CN(C)C=O>[S:9]([NH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][NH2:8])([C:12]1[C:24]2[CH:23]=[CH:22][CH:21]=[C:17]([N:18]([CH3:20])[CH3:19])[C:16]=2[CH:15]=[CH:14][CH:13]=1)(=[O:11])=[O:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.39 g
|
|
Type
|
reactant
|
|
Smiles
|
NCCCCCCN
|
Step Two
|
Name
|
|
|
Quantity
|
2.4 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(C1=CC=CC=2C(N(C)C)=CC=CC12)Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring at room temperature for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Insoluble materials were removed by filtration
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the filtrate was stirred at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After concentration, water and ethyl acetate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added to thereto, and 1 N hydrochloric acid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
WASH
|
Type
|
WASH
|
|
Details
|
The aqueous layer was washed with ethyl acetate three times
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate twice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The extracts were collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water three times
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)(C1=CC=CC=2C(N(C)C)=CC=CC12)NCCCCCCN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.04 g | |
| YIELD: CALCULATEDPERCENTYIELD | 34.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

